
1-Ethoxy-2-iodocycloheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-2-iodocycloheptane is an organic compound belonging to the class of cycloalkanes It features a seven-membered ring with an ethoxy group and an iodine atom attached to adjacent carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-iodocycloheptane can be synthesized through several methods. One common approach involves the iodination of 1-ethoxycycloheptane using iodine and a suitable oxidizing agent. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform under mild conditions. Another method involves the cyclization of a suitable precursor, such as 1-ethoxy-7-iodoheptane, using a strong base like sodium hydride in an aprotic solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters and improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethoxy-2-iodocycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under suitable conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous ethanol, potassium cyanide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Major Products:
Substitution: 1-Ethoxy-2-hydroxycycloheptane, 1-ethoxy-2-cyanocycloheptane.
Oxidation: 1-Ethoxycycloheptanone.
Reduction: 1-Ethoxycycloheptane.
Aplicaciones Científicas De Investigación
1-Ethoxy-2-iodocycloheptane has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic transformations.
Biology: It may be used in the study of biological pathways involving iodine-containing compounds.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-ethoxy-2-iodocycloheptane involves its ability to undergo substitution, oxidation, and reduction reactions. The iodine atom acts as a leaving group in substitution reactions, while the ethoxy group can be oxidized to form reactive intermediates. These reactions are facilitated by the unique electronic and steric properties of the cycloheptane ring.
Comparación Con Compuestos Similares
- 1-Ethoxy-2-bromocycloheptane
- 1-Ethoxy-2-chlorocycloheptane
- 1-Methoxy-2-iodocycloheptane
Comparison: 1-Ethoxy-2-iodocycloheptane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The ethoxy group also provides different electronic effects compared to the methoxy group, influencing the compound’s reactivity and applications.
Propiedades
Fórmula molecular |
C9H17IO |
|---|---|
Peso molecular |
268.13 g/mol |
Nombre IUPAC |
1-ethoxy-2-iodocycloheptane |
InChI |
InChI=1S/C9H17IO/c1-2-11-9-7-5-3-4-6-8(9)10/h8-9H,2-7H2,1H3 |
Clave InChI |
DDLSNIVNFSSJDV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CCCCCC1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


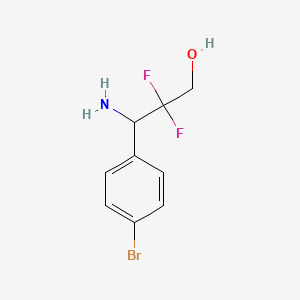
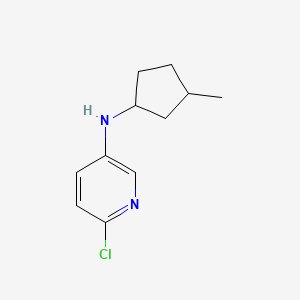
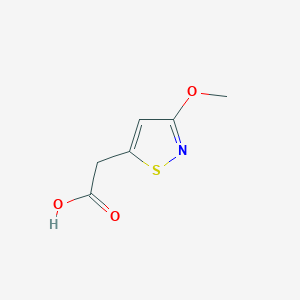
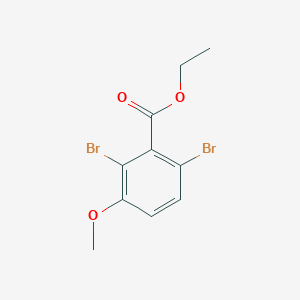

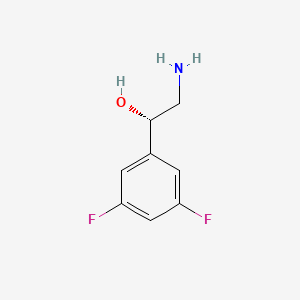
![tert-Butyl 4-amino-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13080516.png)
![2-(Ethoxymethylidene)spiro[4.4]nonan-1-one](/img/structure/B13080517.png)

![3-Propyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13080531.png)


![11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13080541.png)

